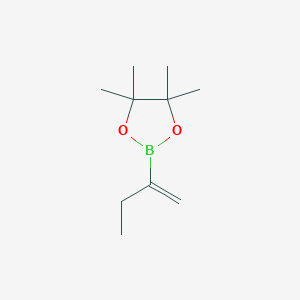

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1403904-88-0

Cat. No.: VC12015570

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403904-88-0 |

|---|---|

| Molecular Formula | C10H19BO2 |

| Molecular Weight | 182.07 g/mol |

| IUPAC Name | 2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 |

| Standard InChI Key | IXSCPVMCIYQEKY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)CC |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered ring containing two oxygen atoms and one boron atom. The molecular formula is , with a molecular weight of 182.07 g/mol. Key structural features include:

-

A dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

-

A but-1-en-2-yl substituent at the boron atom, introducing unsaturation and steric bulk.

Table 1: Structural and Computational Data

The InChIKey indicates a unique stereochemical configuration, critical for interactions in catalytic systems . Computational models predict collision cross-sections (CCS) for various adducts, which are vital for mass spectrometry-based identification (Table 1) .

Synthesis and Industrial Preparation

Catalytic Borylation Strategies

While direct synthetic routes for this compound are sparsely documented, analogous dioxaborolanes are synthesized via transition metal-catalyzed borylation. For example:

-

Copper nanoparticle-catalyzed borylation of alkenes with diboron reagents, as demonstrated for related compounds .

-

N2-phosphinyl amidine complexes facilitate hydroboration of alkenes, achieving >95% conversion in optimized conditions .

Table 2: Comparative Synthesis Conditions for Analogous Dioxaborolanes

| Substrate | Catalyst | Conversion | Reaction Time | Reference |

|---|---|---|---|---|

| cis-4-Octene | N2-Phosphinyl Amidine | >95% | 24 h | |

| trans-4-Octene | Copper Nanoparticles | Full | 12 h |

These methods suggest that 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be synthesized via similar pathways, substituting the alkene substrate with 1-butene derivatives.

Reactivity and Chemical Transformations

Boron-Centered Reactivity

The boron atom in the dioxaborolane ring exhibits Lewis acidity, enabling interactions with nucleophiles. Key reactions include:

-

Suzuki-Miyaura Cross-Coupling: The compound may act as a boronic ester precursor, forming carbon-carbon bonds with aryl halides under palladium catalysis .

-

Oxidation to Boronic Acids: Treatment with hydrogen peroxide yields boronic acids, useful in medicinal chemistry .

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The compound’s rigid dioxaborolane ring could serve as a monomer or cross-linker in boron-doped polymers, enhancing thermal stability and electronic properties .

Future Directions and Challenges

Research Gaps

-

Toxicological Profiles: No in vivo studies are reported; safety assessments are needed for biomedical applications.

-

Catalytic Optimization: Scalable synthesis methods require development to reduce reliance on precious metal catalysts .

Industrial Adoption

Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) could enhance production efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume